molecular formula C28H32O7P2Sn2 B14545825 3,3,5,5-Tetramethyl-1,1,7,7-tetraphenoxy-2,4,6-trioxa-1,7-diphospha-3,5-distannaheptane CAS No. 62060-40-6

3,3,5,5-Tetramethyl-1,1,7,7-tetraphenoxy-2,4,6-trioxa-1,7-diphospha-3,5-distannaheptane

Cat. No.: B14545825
CAS No.: 62060-40-6
M. Wt: 779.9 g/mol
InChI Key: XSYYNEPMIOMVBR-UHFFFAOYSA-N
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Description

The compound 3,3,5,5-Tetramethyl-1,1,7,7-tetraphenoxy-2,4,6-trioxa-1,7-diphospha-3,5-distannaheptane is a highly specialized organometallic-phosphorus hybrid structure. Its molecular framework integrates tin (Sn), phosphorus (P), and oxygen (O) atoms within a heptane backbone, flanked by methyl and phenoxy substituents.

Properties

CAS No.

62060-40-6

Molecular Formula

C28H32O7P2Sn2

Molecular Weight

779.9 g/mol

IUPAC Name

[[diphenoxyphosphanyloxy(dimethyl)stannyl]oxy-dimethylstannyl] diphenyl phosphite

InChI

InChI=1S/2C12H10O3P.4CH3.O.2Sn/c2*13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12;;;;;;;/h2*1-10H;4*1H3;;;/q2*-1;;;;;;2*+1

InChI Key

XSYYNEPMIOMVBR-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(OP(OC1=CC=CC=C1)OC2=CC=CC=C2)O[Sn](C)(C)OP(OC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5-Tetramethyl-1,1,7,7-tetraphenoxy-2,4,6-trioxa-1,7-diphospha-3,5-distannaheptane typically involves the reaction of tetramethylstannane with phenol derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors and more efficient catalysts to produce the compound in bulk. The process is carefully monitored to maintain the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3,3,5,5-Tetramethyl-1,1,7,7-tetraphenoxy-2,4,6-trioxa-1,7-diphospha-3,5-distannaheptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .

Scientific Research Applications

3,3,5,5-Tetramethyl-1,1,7,7-tetraphenoxy-2,4,6-trioxa-1,7-diphospha-3,5-distannaheptane is used in several scientific research fields:

Mechanism of Action

The mechanism by which 3,3,5,5-Tetramethyl-1,1,7,7-tetraphenoxy-2,4,6-trioxa-1,7-diphospha-3,5-distannaheptane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and redox reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphorus-Containing Heterocycles

details the synthesis and characterization of 4,6-dioxo-1,3,5,2-triazaphosphinane derivatives. While these compounds lack tin atoms, their phosphorus-oxygen bonding and reactivity with oxidizing agents (e.g., sulfur, hexafluoroacetone) suggest parallels. For instance:

  • Reactivity : The target compound’s diphospha groups may exhibit similar nucleophilic behavior, reacting with electrophilic agents to form stabilized adducts.
  • Structural Analysis : X-ray crystallography and NMR spectroscopy (as used in ) are critical for resolving complex heteroatomic structures like the tin-phosphorus system .

Phosphate Esters and Flame Retardants

lists phosphate esters such as resorcinol bis(diphenyl phosphate) (RDP) and bisphenol-A bis(diphenyl phosphate) (BABP). These share phenoxy and phosphate motifs but lack tin or methyl groups. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application
Target Compound Not Provided ~700–800 (estimated) Sn, P, O, methyl, phenoxy Coordination chemistry
Resorcinol bis(diphenyl phosphate) (RDP) C30H24O8P2 574.45 Phenyl, phosphate Flame retardant
Bisphenol-A bis(diphenyl phosphate) (BABP) C39H34O8P2 692.63 Bisphenol, phosphate Polymer additive

The target compound’s higher molecular weight and hybrid Sn/P/O backbone likely confer distinct thermal stability and Lewis acidity compared to purely organic phosphate esters .

Silicon-Oxygen Analogues

describes 1,7-Di(3-methylphenyl)-2,2,4,4,6,6-hexamethyl-1,3,5,7-tetraoxa-2,4,6-trisilaheptane, a silicon-oxygen analog. Key differences include:

  • Heteroatoms : Silicon (Si) vs. tin (Sn) and phosphorus (P). Tin’s larger atomic radius and lower electronegativity may enhance metal-ligand interactions.
  • Physical Properties: The siloxane compound’s calculated logP (5.9) and logWS (-0.06) suggest high hydrophobicity, a trait likely shared by the target compound due to its methyl and phenoxy groups .

Research Findings and Computational Insights

While direct studies on the target compound are unavailable, computational methods (e.g., density functional theory in and basis set optimizations in ) could predict its electronic structure and reactivity. For example:

  • Electron Density Analysis : Colle-Salvetti-type correlation-energy models () may estimate its electron distribution, critical for understanding Sn-P bonding.
  • Basis Set Recommendations : Quadruple-zeta basis sets () would improve accuracy in modeling its heavy atoms (Sn, P) .

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